BenchChemオンラインストアへようこそ!

2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

HDAC inhibitor GSK3β inhibitor dual inhibitor

This compound serves as a critical chemical probe for investigating synergistic HDAC and GSK3β inhibition, a mechanism implicated in pancreatic cancer. Its unique 4-fluorophenylacetyl-piperidine-thiadiazole architecture enables systematic SAR studies to optimize isoform selectivity. Unlike simpler analogs, it provides a lead-like benchmark (MW 321.37, AlogP ~2.5) for evaluating drug-like properties. Insist on ≥95% HPLC purity certification to ensure reliable target engagement in your assays.

Molecular Formula C15H16FN3O2S
Molecular Weight 321.37
CAS No. 2176070-26-9
Cat. No. B2812266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one
CAS2176070-26-9
Molecular FormulaC15H16FN3O2S
Molecular Weight321.37
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C15H16FN3O2S/c16-12-3-1-11(2-4-12)9-14(20)19-7-5-13(6-8-19)21-15-18-17-10-22-15/h1-4,10,13H,5-9H2
InChIKeyHNQHENSFHLIEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (CAS 2176070-26-9): Structural Identity and Procurement Baseline


2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one (C₁₅H₁₆FN₃O₂S; MW 321.37 g/mol) is a synthetic small molecule comprising a 4-fluorophenylacetyl group linked to a piperidine ring bearing a 1,3,4-thiadiazol-2-yloxy substituent [1]. The compound is cataloged as a research chemical (typical purity ≥95%) and falls within the generic structural scope of HDAC/GSK3β dual inhibitor patents assigned to Cedars-Sinai Medical Center (US-10836735-B2, WO2015192078) [2]. Its molecular architecture integrates three pharmacophoric elements—a terminal fluorophenyl ring, a central piperidine linker, and a heterocyclic thiadiazole—that collectively distinguish it from simpler thiadiazole derivatives lacking the piperidine-oxygen bridge.

Why In-Class Thiadiazole–Piperidine Compounds Cannot Be Interchanged with CAS 2176070-26-9


Compounds sharing the 4-(1,3,4-thiadiazol-2-yloxy)piperidine scaffold exhibit divergent biological profiles driven by the nature of the N-acyl substituent on the piperidine ring [1]. In the target compound, the 4-fluorophenylacetyl group provides a specific combination of lipophilicity, hydrogen-bonding capacity, and steric bulk that differs from close analogs bearing phenoxyacetyl (CAS 2178771-50-9), pyridin-3-ylacetyl (CAS 2176069-74-0), or indol-3-ylacetyl (CAS 2310039-07-5) replacements [2]. Within the broader 1,3,4-thiadiazole class, minor structural modifications have been shown to shift HDAC isoform selectivity by over 100-fold and alter antiproliferative potency in cellular assays by an order of magnitude [3]. Generic substitution without experimental validation therefore risks selecting a compound with fundamentally different target engagement and cellular activity.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one


HDAC/GSK3β Dual-Inhibitor Patent Coverage Versus Single-Target Thiadiazole Alternatives

The compound falls within the Markush structure of Formula (IV) in Cedars-Sinai patent US-10836735-B2, which claims compounds that inhibit both HDAC and GSK3β [1]. This dual-inhibition mechanism is a deliberate design strategy: combined HDAC and GSK3β inhibition has been shown to produce synergistic effects on histone acetylation and tau phosphorylation that are not achievable with either target alone [2]. In contrast, the majority of 1,3,4-thiadiazole derivatives reported in the literature (e.g., the series in Rajak et al. 2011) are designed as single-target HDAC inhibitors lacking GSK3β activity [3]. No quantitative dual-inhibition IC50 data for this specific compound are publicly available.

HDAC inhibitor GSK3β inhibitor dual inhibitor epigenetics cancer

4-Fluorophenylacetyl N-Substituent: Differentiation from Phenoxyacetyl and Heteroarylacetyl Analogs

The N-acyl substituent differentiates this compound (4-fluorophenylacetyl; CAS 2176070-26-9) from its closest cataloged analogs: the 2-fluorophenoxyacetyl variant (CAS 2178771-50-9; C₁₅H₁₆FN₃O₃S; MW 337.4) and the pyridin-3-ylacetyl variant (CAS 2176069-74-0) [1]. The 4-fluorophenylacetyl group lacks the ether oxygen present in 2178771-50-9, resulting in reduced hydrogen-bond acceptor count (5 vs. 6) and lower topological polar surface area. In related 1,3,4-thiadiazole HDAC inhibitor series, the replacement of a phenylacetyl with a phenoxyacetyl group has been associated with shifts in HDAC isoform selectivity and altered antiproliferative IC50 values in HeLa cell extracts [2]. The 4-fluoro substitution on the phenyl ring further distinguishes this compound from non-fluorinated phenylacetyl analogs, as fluorine substitution is a well-established strategy for modulating metabolic stability and target binding in heterocyclic inhibitors [3].

structure-activity relationship fluorophenyl lipophilicity metabolic stability

1,3,4-Thiadiazol-2-yloxy Linkage: Differentiation from 1,2,4-Thiadiazole and Oxadiazole Isosteres

The 1,3,4-thiadiazol-2-yloxy group attached via oxygen to the piperidine 4-position is a specific connectivity pattern. In published 1,3,4-thiadiazole HDAC inhibitor series, this motif has demonstrated IC50 values against HDAC1 in the range of 1.14–3.56 nM for optimized compounds [1]. The corresponding 1,3,4-oxadiazole isosteres (O replacing S) exhibit altered zinc-binding geometry and can show reduced HDAC inhibitory potency: in one series, thiadiazole-containing compounds displayed IC50 values of 286–411 nM, while the oxadiazole analogs showed attenuated activity [2]. The 1,3,4-thiadiazole regioisomer also differs from 1,2,4-thiadiazoles, which have been primarily explored as carbonic anhydrase inhibitors rather than HDAC/GSK3β dual inhibitors [3]. No direct comparative data for this specific compound versus its oxadiazole or 1,2,4-thiadiazole analogs are publicly available.

bioisostere thiadiazole oxadiazole heterocycle zinc-binding

Piperidine 4-Oxy Linker: Conformational Distinction from Direct C-Linked and Sulfonyl-Linked Analogs

The oxygen atom connecting the piperidine 4-position to the thiadiazole ring introduces conformational flexibility and alters the spatial relationship between the thiadiazole zinc-binding group and the N-acyl surface recognition motif. This O-linked architecture differs from directly C-linked thiadiazole–piperidine compounds (e.g., 2-(1-((4-fluorophenyl)sulfonyl)piperidin-3-yl)-5-methyl-1,3,4-thiadiazole) and from sulfonyl-linked variants (e.g., methyl 4-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}benzoate), which constrain the thiadiazole in distinct geometries [1]. In the broader HDAC inhibitor field, the nature and length of the linker between the surface recognition cap group and the zinc-binding moiety is a critical determinant of isoform selectivity, with even single-atom variations producing >10-fold shifts in HDAC1 vs. HDAC6 selectivity [2]. No direct conformational or selectivity data comparing this specific linker to alternative attachments are publicly available.

piperidine linker conformation oxygen bridge flexibility

Molecular Weight and Lipophilicity Window: Favorable Drug-Likeness Relative to Bulkier Biphenyl Analogs

With a molecular weight of 321.37 Da, this compound resides within the optimal lead-like chemical space (MW ≤ 350 Da) and is significantly smaller than the biphenyl analog (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone (CAS 2177366-32-2; C₂₀H₁₈FN₃O₂S; MW 395.44 Da) [1]. This represents a ΔMW of −74 Da, which is a substantial difference in the context of lead optimization, where each 50 Da increment is associated with increased attrition rates in drug development [2]. The target compound's lower molecular weight and reduced aromatic ring count (2 vs. 3 in the biphenyl analog) also predict lower lipophilicity (estimated AlogP ~2.5 vs. ~3.8 for the biphenyl analog), which correlates with improved aqueous solubility and reduced off-target binding risk [3]. No experimental solubility or permeability data are available for either compound.

drug-likeness molecular weight lipophilicity lead-like physicochemical

Synthetic Tractability: Single Amide Bond Formation Versus Multi-Step Heterocycle Assembly in Thiadiazole-Core Compounds

The synthetic route to this compound involves amide bond formation between 4-fluorophenylacetic acid (or its activated ester) and 4-(1,3,4-thiadiazol-2-yloxy)piperidine—a convergent, high-yielding reaction [1]. This contrasts with thiadiazole-core compounds where the heterocycle must be constructed de novo (e.g., 2,5-disubstituted-1,3,4-thiadiazoles requiring H₂SO₄-catalyzed cyclization or POCl₃-mediated dehydration). The amide coupling approach enables modular variation of the N-acyl group, facilitating rapid analog generation for SAR studies [2]. Commercial availability of both building blocks (4-fluorophenylacetic acid and 4-(1,3,4-thiadiazol-2-yloxy)piperidine) further reduces synthetic burden compared to analogs requiring custom heterocycle synthesis . No quantitative yield or purity comparison data are available for this specific compound versus alternative synthetic routes.

synthetic accessibility amide coupling building block procurement scale-up

Recommended Research Application Scenarios for CAS 2176070-26-9 Based on Structural and Patent Evidence


HDAC/GSK3β Dual-Inhibition Probe for Oncology Target Validation Studies

Based on its inclusion in Cedars-Sinai's dual HDAC/GSK3β inhibitor patent family (US-10836735-B2) [1], this compound is positioned as a chemical probe for investigating the synergistic effects of combined HDAC and GSK3β inhibition in pancreatic cancer and other tumor models. The dual mechanism addresses the documented crosstalk between histone acetylation and GSK3β-mediated signaling pathways in cancer cell proliferation and survival [2]. Researchers should request purity certification (≥95% by HPLC) and confirm HDAC and GSK3β inhibitory activity in their assay systems prior to use.

Modular SAR Expansion via N-Acyl Variation for Linker-Dependent Selectivity Profiling

The convergent amide bond connectivity of this compound enables systematic variation of the N-acyl group while maintaining the thiadiazol-2-yloxy piperidine core constant [1]. Procurement of this compound as a reference standard allows direct comparison with phenoxyacetyl (CAS 2178771-50-9), pyridinyl (CAS 2176069-74-0), and indolyl (CAS 2310039-07-5) analogs to establish linker-dependent SAR for HDAC isoform selectivity, cellular potency, and metabolic stability. This modular approach is supported by the known sensitivity of the HDAC cap group to structural modifications [2].

Physicochemical Benchmarking Against Higher-MW Biphenyl Analogs in Lead Optimization Cascades

With MW = 321.37 Da and predicted AlogP ~2.5, this compound serves as a lead-like benchmark for evaluating the impact of molecular weight escalation on drug-like properties within the thiadiazole–piperidine series [1]. Procurement alongside the biphenyl analog (CAS 2177366-32-2; MW 395.44 Da) enables parallel determination of solubility, permeability (PAMPA or Caco-2), and microsomal stability to quantify the property penalties associated with the additional phenyl ring [2]. This head-to-head comparison directly informs go/no-go decisions for further optimization of the biphenyl sub-series.

Building Block Verification for In-House Library Synthesis and Custom Derivative Production

The compound can serve as a validated intermediate or reference standard for laboratories synthesizing custom libraries of 4-(1,3,4-thiadiazol-2-yloxy)piperidine derivatives [1]. Procurement includes verification of the key structural features—the 4-fluorophenylacetyl N-substituent, the oxygen bridge to the thiadiazole, and the intact piperidine ring—by NMR and LC-MS. This reference material ensures quality control when scaling up in-house syntheses of related analogs for high-throughput screening campaigns [2].

Quote Request

Request a Quote for 2-(4-fluorophenyl)-1-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.